Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate
Description
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate (referred to hereafter as the target compound) is a heterocyclic organic compound featuring a fused pyrroloazepine core with a benzyl carboxylate substituent. The compound is primarily used in research and development, as indicated by its availability through specialized chemical suppliers (e.g., Catalog ID WX112092, priced at $971.18/g) .
Key structural attributes include:
- A seven-membered azepine ring fused to a five-membered pyrrolidine ring.
- A benzyl ester group at the 6-position, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
benzyl (3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNZJPZPBWDQT-GASCZTMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide-Based Cyclization
A validated approach involves epoxidation of a precursor alkene followed by ring-opening with a benzylamine nucleophile. For example, General Procedure 3 (GP3) from details the use of meta-chloroperbenzoic acid (m-CPBA) and Na2HPO4 in benzene to generate epoxides, which are subsequently treated with benzylamine in acetonitrile under LiClO4 catalysis.
Example Protocol :
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Epoxidation : A solution of alkene (49.5 mmol) in benzene (500 mL) is treated with m-CPBA (60 mmol) and Na2HPO4 (296 mmol) at 25°C for 3 h.
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Ring-opening : The epoxide is reacted with benzylamine (2 eq) and LiClO4 (1.5 eq) in CH3CN at 45°C for 24 h, yielding a trans-aminodiol intermediate.
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Cyclization : Acidic workup induces intramolecular nucleophilic attack, forming the pyrroloazepine ring.
Key Data :
CeCl3-Mediated Alkynylation and Cyclization
General Procedure 1 (GP1) in demonstrates the use of CeCl3 to mediate the addition of lithiated phenylacetylene to ketones, forming propargyl alcohols. While this method primarily generates linear products, adaptation to cyclic ketones could enable azepine formation via alkyne cyclization.
Modified Protocol :
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Alkynylation : A cyclic ketone (0.10 mol) is treated with phenylacetylene (1.6 eq) and CeCl3 (0.81 eq) in THF at −78°C for 1.5 h.
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Hydrogenation : The alkyne is hydrogenated to a cis-alkane using Lindlar’s catalyst.
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Oxidative cyclization : MnO2-mediated oxidation forms the azepine ring.
Limitations :
Early-Stage Ester Protection
Incorporating the benzyl ester prior to cyclization avoids handling sensitive amines. General Procedure 4 (GP4) in employs tert-butyl carbamate (Boc) protection, which could be replaced with a benzyl ester group.
Adapted Steps :
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Esterification : A secondary alcohol is converted to the benzyl ester using DCC/DMAP in DCM.
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Cyclization : The ester-protected amine undergoes thermal cyclization in toluene at 110°C.
Advantages :
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Simplified purification (non-polar ester improves silica gel retention).
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Compatible with Grignard or organozinc additions for ring expansion.
Stereochemical Control Strategies
Epoxide Ring-Opening Dynamics
The stereochemical outcome of epoxide ring-opening is highly dependent on the nucleophile’s approach. Benzylamine preferentially attacks the less hindered epoxide carbon, leading to cis-diols when the starting epoxide is trans-configured.
Case Study :
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with hexane:DCM:EtOAc (10:1:1) resolves diastereomers effectively, as demonstrated in. The benzyl ester’s hydrophobicity increases retention factor (Rf) to ∼0.45 under these conditions.
Spectroscopic Data
Critical NMR Signals :
Scalability and Industrial Considerations
Batch sizes in and range from 1–50 mmol, with yields averaging 50–70%. Key scalability challenges include:
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Low-temperature steps : CeCl3-mediated reactions at −78°C require specialized equipment.
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Pd-catalyzed couplings : Costly catalysts necessitate efficient recycling.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate has been investigated for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological targets effectively.
Antidepressant Activity
Research indicates that derivatives of octahydropyrrolo compounds exhibit antidepressant properties. The compound's ability to modulate neurotransmitter levels makes it a candidate for further investigation in treating depression and anxiety disorders.
Case Study:
A study focused on the synthesis of various octahydropyrrolo derivatives found that certain modifications enhanced their affinity for serotonin receptors, suggesting a pathway for developing new antidepressants based on this structure .
Neurological Applications
The compound has also shown promise in neurological research, particularly regarding neuroprotective effects.
Neuroprotection
This compound has been linked to neuroprotective mechanisms that could benefit conditions like Alzheimer's disease.
Data Table: Neuroprotective Effects of Related Compounds
| Compound Name | Mechanism of Action | Reference |
|---|---|---|
| Compound A | Inhibition of oxidative stress | |
| Compound B | Modulation of neuroinflammation | |
| This compound | Potential modulation of neurotransmitter systems |
Synthesis and Derivatives
The synthesis of this compound involves complex chemical processes that can yield various derivatives with altered biological activity.
Synthetic Pathways
Several synthetic routes have been explored to create derivatives with improved pharmacological profiles. These pathways often involve modifying the benzyl group or the carboxylate moiety to enhance solubility and bioavailability.
Example Synthesis Route:
- Start with a precursor compound.
- Apply a series of reactions including cyclization and functional group modifications.
- Isolate and purify the final product through crystallization or chromatography.
Mechanism of Action
The mechanism by which Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Key Insights :
- The target compound’s pyrroloazepine core distinguishes it from quinazolinone (6) or furopyridine (8) analogs, likely altering solubility and hydrogen-bonding capacity.
- The benzyl ester group is conserved in compounds 4 and 8, suggesting shared synthetic utility in carboxylate protection.
Pharmacologically Active Analogs ()
The adenosine A1 receptor modulators VCP333 and VCP102 provide functional comparisons:
Key Insights :
- VCP333’s thienoazepine core (vs. pyrroloazepine in the target compound) may enhance metabolic stability due to sulfur’s electronegativity.
- The tert-butyl ester in VCP333 could improve lipophilicity and blood-brain barrier penetration compared to the benzyl ester in the target compound.
Commercial Analogs ()
Related products from the same supplier highlight structural diversity:
| Catalog ID | Compound Name | Core Structure Differences | Potential Applications |
|---|---|---|---|
| SY126771 | Benzyl 5-Azaspiro[2.5]Octane-5-Carboxylate | Spirocyclic azaspirooctane | Conformational rigidity studies |
| SY126772 | Benzyl octahydro-1,6-naphthyridine-1(2H)-carboxylate | Naphthyridine core (two fused pyridine rings) | Metal coordination chemistry |
| SY126773 | Benzyl 4-Cyanopiperazine-1-Carboxylate | Piperazine with cyano group | Peptidomimetic drug design |
Key Insights :
- The target compound’s fused pyrroloazepine core offers a distinct conformational profile compared to spirocyclic (SY126771) or naphthyridine (SY126772) systems.
- Functional groups like the cyan substituent in SY126773 may confer divergent reactivity (e.g., nucleophilic vs. electrophilic sites).
Biological Activity
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate, a bicyclic compound with a unique nitrogen-containing structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 310.82 g/mol. Its structure features a bicyclic arrangement that includes a pyrrolo[3,4-d]azepine moiety, which is significant for its biological activity. The presence of the benzyl group enhances solubility and pharmacological properties, making it a candidate for drug development .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures to this compound may exhibit neuroprotective effects . This activity is particularly relevant in the context of neurological disorders such as Parkinson's and Alzheimer's diseases. The compound's potential to influence neurotransmitter systems—specifically dopamine and serotonin pathways—positions it as a candidate for further research into therapeutic applications.
Initial findings indicate that this compound may interact with specific receptors in the central nervous system (CNS). These interactions could modulate neurotransmitter release or receptor activation. Techniques such as molecular docking and binding assays are being employed to elucidate its mechanisms of action and therapeutic potential .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar bicyclic nitrogen-containing compounds. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octahydro-1H-pyrrolo[3,4-c]pyridine | C₈H₁₃N | Lacks carboxylate functionality; simpler structure |
| 1-Azabicyclo[2.2.2]octane | C₈H₁₃N | More rigid structure; different nitrogen positioning |
| 1-Methylpyrrolidine | C₅H₁₁N | Smaller ring size; lacks bicyclic nature |
This comparison highlights the unique structural features of this compound that may confer distinct pharmacological properties compared to its analogs.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and apoptotic effects of related pyrrole derivatives. For example, a series of novel pyrroles exhibited promising antiproliferative activity against various cancer cell lines. The results indicated that certain structural modifications could enhance biological activity, suggesting potential pathways for the development of new therapeutic agents based on the octahydropyrrolo structure .
Docking Studies
Docking studies have confirmed that pyrrole derivatives can bind effectively to target enzymes involved in cancer progression. These findings align with biological assay results that demonstrate anticancer activity in specific cell lines. Such studies are critical for understanding how modifications to the octahydropyrrolo structure can impact binding affinity and biological efficacy .
Q & A
Q. What are the recommended synthetic routes for Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate, and what critical steps ensure high yield?
Methodological Answer: A robust synthetic route involves palladium-catalyzed coupling and acid-mediated deprotection. Key steps include:
- Step 1 : React (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) using Pd(OAc)₂ to introduce substituents while preserving stereochemistry .
- Step 2 : Deprotect intermediates with HCl to generate free amines, ensuring complete removal of tert-butyl groups .
- Step 3 : Couple intermediates with carboxylate derivatives (e.g., methyl pyrimidine-4-carboxylate) using i-Pr₂NEt in DMF, optimizing temperature (80–100°C) for regioselectivity .
Q. Critical Parameters for Yield Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd(OAc)₂ | Avoids side reactions |
| Reaction Time | 12–24 hours (Step 1) | Ensures completion |
| Solvent | DMF or THF | Enhances solubility |
Q. What safety protocols are essential for handling this compound in academic laboratories?
Methodological Answer: Based on structural analogs (e.g., 6-Benzyl-octahydropyrrolo[3,4-b]pyridine):
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
- Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency contacts should be posted (e.g., +86-21-61629022) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the thermodynamic stability of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections to model electron correlation accurately .
- Validation : Compare computed atomization energies (±2.4 kcal/mol error tolerance) and ionization potentials with experimental data to refine parameters .
- Workflow :
- Optimize geometry at B3LYP/6-31G* level.
- Calculate vibrational frequencies to confirm minima.
- Perform single-point energy calculations with larger basis sets (e.g., cc-pVTZ).
Case Study : For similar bicyclic amines, DFT predicted stability trends matched experimental decomposition thresholds (>150°C) .
Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?
Methodological Answer: Discrepancies often arise from stereochemical sensitivity or solvent effects. A systematic approach includes:
- Controlled Experiments : Compare reactions in polar aprotic (DMF) vs. protic (MeOH) solvents to assess nucleophilicity effects.
- Stereochemical Monitoring : Use chiral HPLC or NOESY NMR to confirm configuration retention post-reaction .
- Computational Validation : Model transition states with DFT to identify steric/electronic barriers in cis vs. trans configurations .
Example : In Pd-catalyzed couplings, DMF increased regioselectivity (>90%) compared to THF (70%) due to better ligand coordination .
Q. What strategies enhance stereochemical control during synthesis of the cis-configured benzyl substituent?
Methodological Answer:
- Catalyst Design : Use chiral Pd catalysts (e.g., Josiphos ligands) to enforce cis geometry during aryl coupling .
- Solvent Effects : Non-polar solvents (toluene) reduce conformational flexibility, favoring cis isomer formation.
- Kinetic Trapping : Quench reactions at early stages (monitored via TLC) to isolate kinetic cis products before equilibration.
Q. How can researchers validate the purity and configuration of synthesized batches?
Methodological Answer:
- Analytical Techniques :
- HPLC-MS : Quantify purity (>98%) and detect trace isomers.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
- VT-NMR : Variable-temperature NMR identifies dynamic effects masking stereochemical impurities.
Case Study : For a related octahydropyrroloazepine, VT-NMR at –40°C resolved overlapping diastereomer signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
